Fluoro-Dapagliflozin vs. Dapagliflozin and Galacto-Dapagliflozin: Comparative SGLT2/SGLT1 Selectivity and Affinity (Ki)
Fluoro-dapagliflozin demonstrates nearly identical SGLT2 inhibitory potency and selectivity compared to the parent compound dapagliflozin, while both are substantially more potent and selective than the galactose-modified analog galacto-dapagliflozin [1].
| Evidence Dimension | Inhibitory constant (Ki) for hSGLT2 and hSGLT1 |
|---|---|
| Target Compound Data | hSGLT2 Ki = 5.3 nM (or 6 nM); hSGLT1 Ki = 330 nM (or 400 nM) |
| Comparator Or Baseline | Dapagliflozin: hSGLT2 Ki = 6 nM, hSGLT1 Ki = 400 nM; Galacto-dapagliflozin: hSGLT2 Ki = 25 nM, hSGLT1 Ki = 25,000 nM |
| Quantified Difference | Fluoro-dapagliflozin is approximately 4.7-fold more potent than galacto-dapagliflozin for hSGLT2, and approximately 75.8-fold more selective for hSGLT2 over hSGLT1 compared to galacto-dapagliflozin's 1,000-fold selectivity. |
| Conditions | Electrophysiological measurements using two-electrode voltage clamp of human SGLT1 and SGLT2 expressed in Xenopus laevis oocytes; Ki values determined via inhibition of sugar-induced currents. |
Why This Matters
Procurement of fluoro-dapagliflozin over galacto-dapagliflozin ensures high-potency, high-selectivity SGLT2 inhibition comparable to the clinical reference standard dapagliflozin, while the fluorine atom provides a unique chemical handle for SAR studies or radiolabeling.
- [1] Hummel CS, Lu C, Liu J, Ghezzi C, Hirayama BA, Loo DD, Kepe V, Barrio JR, Wright EM. Structural selectivity of human SGLT inhibitors. Am J Physiol Cell Physiol. 2012 Jan 15;302(2):C373-82. View Source
